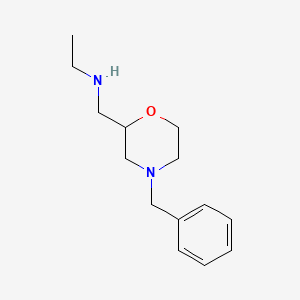

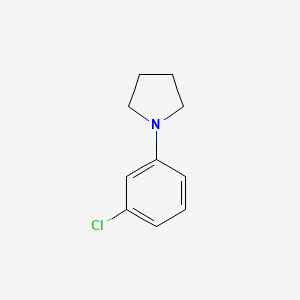

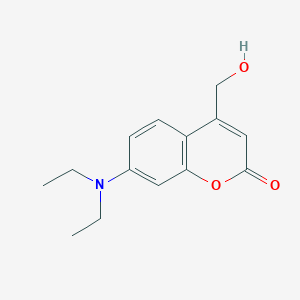

![molecular formula C11H11N3O4 B1356118 Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 132272-52-7](/img/structure/B1356118.png)

Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Recent synthetic pathways of imidazo[1,2-a]pyridines have been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular formula of Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate is C11H11N3O4 . The molecular weight is 249.223 Da .Chemical Reactions Analysis

The construction of an imidazo[1,2-a]pyridine core has been the focus of new synthetic protocols developed in the past decade . These methods aim to improve the ecological impact of the classical schemes .科学的研究の応用

Synthesis of Novel Heterocyclic Compounds

The imidazo[1,2-a]pyridine system, related to Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate, has been explored for synthesizing fused triazines with potential biological activities. A study demonstrated the transformation of ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate into substituted nitro carboxamidoimidazopyridines, leading to 3-amino-2-carboxamidoimidazo[1,2-a]pyridine derivatives (Zamora et al., 2004).

Structural Diversity in Imidazo[1,2-a]pyridines

Ethyl 8-methylimidazo-[1,2-a]pyridine-2-carboxylate, a compound structurally similar to the target chemical, was studied for its reactivity and structure. CNDO/2 calculations, based on X-ray structures, were used to understand the nitration of variously substituted imidazo[1,2-a] pyridines, contributing to the knowledge of their reactivity and structural diversity (Teulade et al., 1982).

Catalytic Applications

A series of heterocyclic compounds, including ethyl 7-methylimidazolo[1,2-a] pyridine-2-carboxylate, were synthesized and examined for their catalytic activities. These compounds, particularly when combined with transition metals like copper, iron, and zinc, were effective catalysts for the oxidation of catechol to o-quinone, revealing their potential in catalysis (Saddik et al., 2012).

Synthesis of Tricyclic Pyridinones

A derivative of the target compound, 6-bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, was used in the synthesis of new ethyl 8-aryl-2-oxo-1,2-di-hydrodipyrido[1,2-a:3',2'-d]imidazole-3-carboxylates. This study highlighted the potential of such compounds in creating tricyclic pyridinones, expanding the range of available heterocyclic compounds (Castera-Ducros et al., 2006).

将来の方向性

The future directions in the research of Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate and its derivatives could involve the development of more eco-friendly synthetic strategies , exploration of their potential pharmaceutical applications , and further investigation into their physical and chemical properties.

特性

IUPAC Name |

ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c1-3-18-11(15)8-6-13-5-4-7(2)9(14(16)17)10(13)12-8/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNJPNHNTLBCKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=CC(=C(C2=N1)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563687 |

Source

|

| Record name | Ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate | |

CAS RN |

132272-52-7 |

Source

|

| Record name | Ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B1356058.png)

![1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1356062.png)

![2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid](/img/structure/B1356084.png)